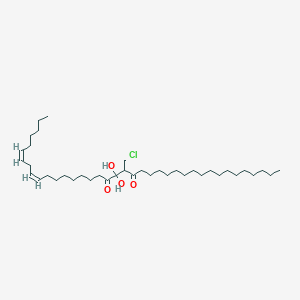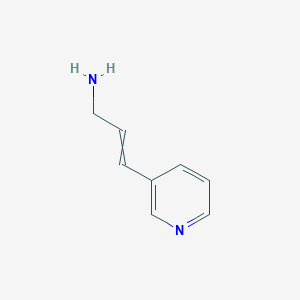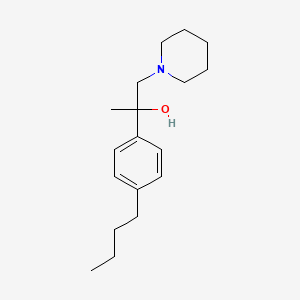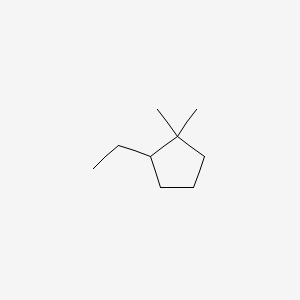![molecular formula C17H15NO5 B13952957 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- CAS No. 62418-35-3](/img/structure/B13952957.png)
9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE is an organic compound with the molecular formula C17H15NO5. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-DIHYDROXYANTHRAQUINONE: Lacks the 2-methoxyethylamino group.
2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE: Lacks the 1,4-dihydroxy groups.
Uniqueness
1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE is unique due to the presence of both the 1,4-dihydroxy and 2-methoxyethylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62418-35-3 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-(2-methoxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO5/c1-23-7-6-18-11-8-12(19)13-14(17(11)22)16(21)10-5-3-2-4-9(10)15(13)20/h2-5,8,18-19,22H,6-7H2,1H3 |
Clé InChI |
OWPAMDNNHHBXRM-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


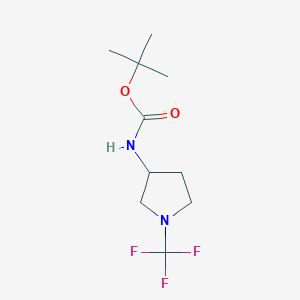
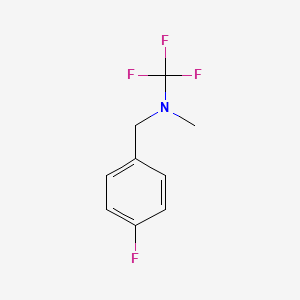
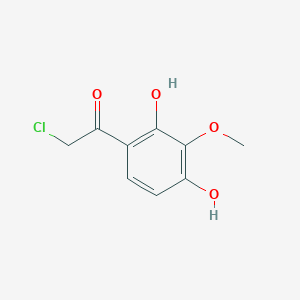

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
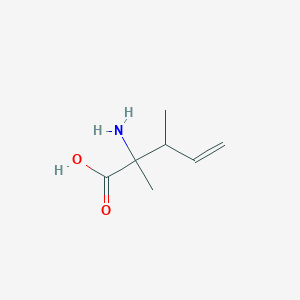
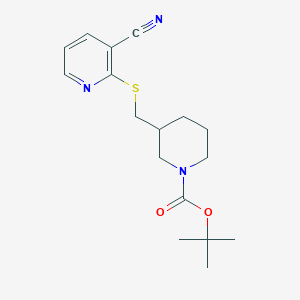
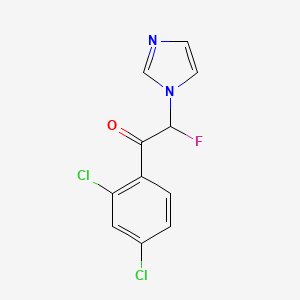
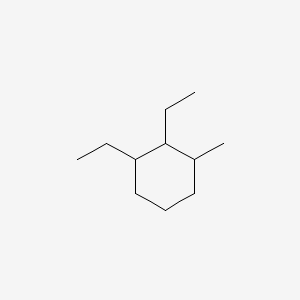
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
